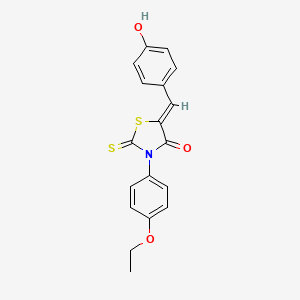acetate](/img/structure/B6060772.png)
methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyridazine family and has been synthesized using various methods.
Scientific Research Applications
Methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Mechanism of Action
The mechanism of action of methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may be attributed to its HDAC inhibitory activity. It has also been reported to inhibit the activity of topoisomerase II, which may lead to DNA damage and cell death. This compound has been shown to have low toxicity in normal cells, suggesting that it may have a favorable therapeutic index.
Advantages and Limitations for Lab Experiments
Methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have low toxicity in normal cells, making it a potentially safe therapeutic agent. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and its efficacy in vivo has not been extensively studied.
Future Directions
There are several future directions for methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate research. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its efficacy in vivo using animal models of cancer and other diseases. Additionally, this compound could be further modified to improve its potency and selectivity, which may lead to the development of more effective therapeutic agents.
Synthesis Methods
Methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate can be synthesized using various methods, including the reaction of 4-amino-1-piperidinecarboxylic acid with phenylacetyl chloride, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 4-amino-1-piperidinecarboxylic acid with 2-chloro-1-(4-methoxyphenyl)ethanone, followed by cyclization with hydrazine hydrate. Both methods have been reported to yield high purity this compound.
properties
IUPAC Name |
methyl 2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-18(23)17(14-8-4-2-5-9-14)21-16(22)12-15(13-19-21)20-10-6-3-7-11-20/h2,4-5,8-9,12-13,17H,3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKMCAVIMWGTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N2C(=O)C=C(C=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-methoxybenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060695.png)

![3-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6060734.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-1,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6060747.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6060750.png)
![4-[4-(2-fluorophenyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine](/img/structure/B6060761.png)

![N,N-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide](/img/structure/B6060779.png)
![1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide](/img/structure/B6060780.png)
![5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxo-2-pentanone](/img/structure/B6060787.png)
![N-(4-ethoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6060791.png)
